![molecular formula C20H22N2O3 B5572373 [1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B5572373.png)

[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

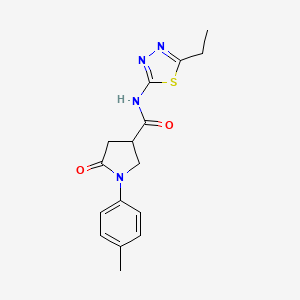

The synthesis of related piperazine derivatives involves complex reactions, including the condensation of aminophosphinic acids with metal chlorides in concentrated hydrochloric acid to yield isostructural compounds, and the carboxylation of s[2-(dimethylamino)-5-methylphenyl]-methyllithium with gaseous CO2 (Du & Wang, 2013); (Khristolyubov et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds showcases two-dimensional layers in the ab plane, formed by O-H···O hydrogen bonds. X-ray diffraction data of DyIII complexes provide insights into the non-coordination of NMe2 groups to Dy3+ cations (Du & Wang, 2013); (Khristolyubov et al., 2021).

Chemical Reactions and Properties

Chemical reactions include the efficient synthesis of piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using bis(benzofuran-enaminone) hybrid as a key intermediate. Microwave-assisted synthesis and reaction with hydrazonyl chlorides to afford bis(1,3,4-trisubstituted pyrazoles) are notable methods (Mekky et al., 2021).

Physical Properties Analysis

The physical properties of related piperazine derivatives, such as solubility, melting points, and crystalline structure, are significantly influenced by their molecular structure and the presence of specific functional groups. The intermolecular hydrogen bonding plays a crucial role in determining the crystal packing and overall stability of these compounds (Mekky et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and the ability to form complexes with metals or other organic compounds, are key aspects of [1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid and its derivatives. Their potential as ligands in forming stable complexes with metals such as Cd and Co has been demonstrated, highlighting their versatility in coordination chemistry (Du & Wang, 2013).

Applications De Recherche Scientifique

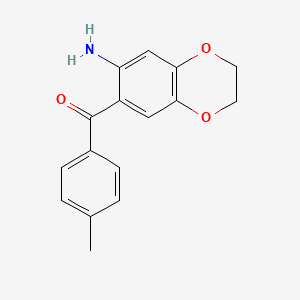

Antibacterial and Biofilm Inhibition

Research on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has shown promising antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. These compounds have demonstrated potent biofilm inhibition activities, with compound 5e displaying exceptional inhibitory activity against MRSA and VRE bacterial strains. The study underscores the potential of piperazine-linked compounds in combating bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).

Crystallography and Coordination Polymers

The reaction of aminophosphinic acid with metal chlorides has yielded isostructural compounds featuring 1,4-bis{[hydroxy(phenyl)phosphoryl]methyl}piperazine-1,4-diium with cadmium and cobalt analogs. This research contributes to the understanding of the structural chemistry of piperazine derivatives and their coordination polymers, offering insights into their potential applications in material science and catalysis (Du & Wang, 2013).

Ferroelectric Properties and Data Storage

A novel 3D coordination polymer based on a piperazine derivative has exhibited ferroelectric properties with significant electric hysteresis loop, suggesting its utility in high-density data storage applications. This compound demonstrates a remnant polarization and a coercive field indicative of its potential in electronic devices and memory storage technologies (Ahmad et al., 2014).

Synthesis and Chemical Reactivity

The synthesis and characterization of novel dihydropyrimidinone derivatives containing a piperazine/morpholine moiety have been explored, highlighting efficient methods for creating compounds with potential pharmacological applications. This research provides a foundation for the development of new therapeutic agents leveraging the chemical reactivity of piperazine derivatives (Bhat et al., 2018).

Sulfomethylation and Derivative Formation

The sulfomethylation of piperazine and polyazamacrocycles has opened new routes to the synthesis of mixed-side-chain macrocyclic chelates. This process facilitates the creation of diverse functionalized derivatives, expanding the toolkit for chemical synthesis and potential medical imaging applications (van Westrenen & Sherry, 1992).

Safety and Hazards

Propriétés

IUPAC Name |

2-[1,4-bis(4-methylphenyl)-3-oxopiperazin-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14-3-7-16(8-4-14)21-11-12-22(17-9-5-15(2)6-10-17)20(25)18(21)13-19(23)24/h3-10,18H,11-13H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUIVFOUVNJWNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(C(=O)C2CC(=O)O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,4-Bis(4-methylphenyl)-3-oxopiperazin-2-yl]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572290.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5572291.png)

![6-(2-furyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5572300.png)

![2-(3-methoxybenzyl)-8-(3-pyridazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572308.png)

![4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)

![2-{4-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B5572325.png)

![(1R*,3S*)-7-{[(4-chlorophenyl)thio]acetyl}-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5572337.png)

![1-tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5572357.png)

![1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5572362.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5572382.png)

![6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5572384.png)

![3-methyl-6-[3-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5572390.png)